BenchChemオンラインストアへようこそ!

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide

PDE4 inhibition Phosphodiesterase assay Inflammation

Secure this structurally distinct PDE4 inhibitor series compound for your SAR library. Its 2-oxopyrrolidin-1-yl and methoxy-substituted phenylacetamide scaffold is a patented pharmacophore, ideal as a comparator or synthetic intermediate. Activity must be verified in-house. Bulk and custom synthesis options are available.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 941934-22-1
Cat. No. B2854946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide
CAS941934-22-1
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
InChIInChI=1S/C20H22N2O4/c1-25-16-8-5-14(6-9-16)12-19(23)21-15-7-10-18(26-2)17(13-15)22-11-3-4-20(22)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23)
InChIKeyZFUYAVWTOLDMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide (CAS 941934-22-1) Procurement Guide: Compound Identity and Structural Class


N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide (CAS 941934-22-1) is a synthetic small molecule belonging to the class of acetamide derivatives. Its structure features a 2-oxopyrrolidin-1-yl ring substituted on a central aniline-like core, with methoxy groups present on both phenyl rings. The compound is described in patent literature as a member of a series of 4-(substituted-phenyl)-2-pyrrolidinone derivatives designed as phosphodiesterase 4 (PDE4) inhibitors [1]. No primary research articles with independent quantitative biological data were identified for this specific compound in the searchable, non-excluded literature.

Why Rapid Substitution of CAS 941934-22-1 with In-Class PDE4 Inhibitors Is Not Supported by Current Evidence


Within the PDE4 inhibitor class, small structural variations can lead to substantial differences in isoform selectivity, cellular potency, and pharmacokinetic profiles. Patent disclosures indicate that the specific substitution pattern of a methoxy group and 2-oxopyrrolidin-1-yl moiety on the central phenyl ring, as found in CAS 941934-22-1, is a key structural feature within a series of 4-(substituted-phenyl)-2-pyrrolidinone analogs [1]. Without publicly available head-to-head data, however, no claim of differentiated activity or selectivity for CAS 941934-22-1 over a close analog such as an N-alkyl or des-methoxy variant can be substantiated. The absence of such data itself constitutes a procurement risk, as the fitness-for-purpose of this compound in a defined assay cannot be assumed from class-level literature alone.

Quantitative Comparator Evidence for CAS 941934-22-1: A Product-Specific Analysis


PDE4 Inhibitory Activity: Lack of Direct Quantitative Comparator Data

A comprehensive search of non-excluded primary literature, authoritative databases, and patent repositories did not yield any quantitative PDE4 inhibition data (IC50, Ki, or percentage inhibition at a defined concentration) for CAS 941934-22-1 that could be compared to a named analog. The compound is encompassed within the general Markush structure of a PDE4 inhibitor patent [1], but no specific biological example measuring its activity was found. Consequently, no direct head-to-head or cross-study comparison can be made.

PDE4 inhibition Phosphodiesterase assay Inflammation

PDE4 Isoform Selectivity: No Data to Differentiate from Broader Class Profile

No selectivity data (e.g., fold-selectivity for PDE4A vs PDE4B vs PDE4D) was found for CAS 941934-22-1. The patent description of the compound series suggests potential for PDE4 inhibition in general [1], but the specific selectivity fingerprint, which is critical for applications aiming to avoid emetic side effects associated with PDE4D inhibition, remains unknown.

Isoform selectivity PDE4A PDE4B PDE4D

In Vitro ADME and Physicochemical Properties: Critically Missing Comparator Data

No experimental solubility, logD, permeability (e.g., PAMPA or Caco-2), or microsomal stability data were retrieved for CAS 941934-22-1. Structural analogs with similar molecular weight and substitution patterns are predicted to have moderate lipophilicity, but without measured values, the compound cannot be ranked against known PDE4 inhibitors like roflumilast or apremilast in terms of developability properties.

Solubility Permeability Metabolic stability

Target Engagement and Cellular Activity: No Evidence of Pharmacodynamic Differentiation

No cellular assay data (e.g., cAMP elevation in immune cells, inhibition of TNF-α release) was found for CAS 941934-22-1. The patent literature does not include functional cellular data for this specific compound [1]. Therefore, it is impossible to assess whether the compound engages PDE4 in a cellular context or exhibits functional antagonism of inflammatory cytokine release at concentrations that would differentiate it from structurally similar but inactive acetamide derivatives.

cAMP accumulation Cellular assay TNF-α inhibition

Recommended Application Scenarios for CAS 941934-22-1 Based on Current Evidence


Comparative SAR Probe in PDE4 Inhibitor Medicinal Chemistry Programs

Given its structural relationship to a patented PDE4 inhibitor series [1], CAS 941934-22-1 may serve as a comparator compound or synthetic intermediate in structure-activity relationship (SAR) studies. However, due to the absence of public potency data, its use would require in-house PDE4 enzymatic assay profiling to establish its activity relative to other series members before it can be used to interrogate SAR trends.

Negative Control or Inactive Analog in PDE4 Assays (Requires Pre-validation)

If an internal biochemical screen reveals that CAS 941934-22-1 lacks PDE4 inhibitory activity despite its structural similarity to active analogs, it could be deployed as a negative control. This scenario is speculative and entirely dependent on the generation of new data; no published evidence currently supports inactivity.

Building Block for Derivative Synthesis in PDE4 or Related Target Programs

The presence of the 2-oxopyrrolidin-1-yl and methoxy-substituted phenylacetamide scaffold makes this compound a potentially useful intermediate for further chemical elaboration. Researchers aiming to synthesize novel PDE4 inhibitors or other heterocyclic acetamides could use it as a starting material, provided they characterize all new derivatives comprehensively.

Use in Proprietary Screening Libraries with Internal QC and Annotation

Organizations maintaining proprietary compound collections may include CAS 941934-22-1 to increase chemical diversity within the PDE4 inhibitor space. Its value is contingent on the organization generating their own QC (identity, purity), solubility, and bioactivity data to annotate it properly for future screening campaigns.

Quote Request

Request a Quote for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.